

Spectroscopic Analysis of 3,6-Dimethoxy-9H-carbazole: A Technical Guide

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Compound of Interest

Compound Name: 3,6-Dimethoxy-9H-carbazole

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This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3,6-dimethoxy-9H-carbazole**. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of carbazole derivatives.

Summary of NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3,6-dimethoxy-9H-carbazole**. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ^1H NMR Data for 3,6-Dimethoxy-9H-carbazole (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.75	br s	-	H-9
7.33	d	2.4	H-4, H-5
7.27	d	8.7	H-1, H-8
6.90	dd	8.7, 2.4	H-2, H-7
3.90	s	-	-OCH ₃

Table 2: ¹³C NMR Data for 3,6-Dimethoxy-9H-carbazole (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
153.8	C-3, C-6
135.2	C-10, C-11
124.0	C-1, C-8
115.5	C-12, C-13
111.3	C-2, C-7
94.8	C-4, C-5
56.1	-OCH ₃

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR data for carbazole derivatives, based on standard laboratory practices.[\[1\]](#)[\[2\]](#)

1. Sample Preparation

- Purity: Ensure the sample of **3,6-dimethoxy-9H-carbazole** is of high purity to avoid interference from impurities in the NMR spectra.

- Solvent: A suitable deuterated solvent in which the compound is soluble should be used. Chloroform-d (CDCl_3) is a common choice for carbazole derivatives.
- Concentration: For ^1H NMR, a concentration of 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent is typical. For the less sensitive ^{13}C NMR, a more concentrated sample of 20-50 mg is recommended.[\[2\]](#)
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to reference the chemical shifts to 0 ppm.

2. NMR Instrument Parameters

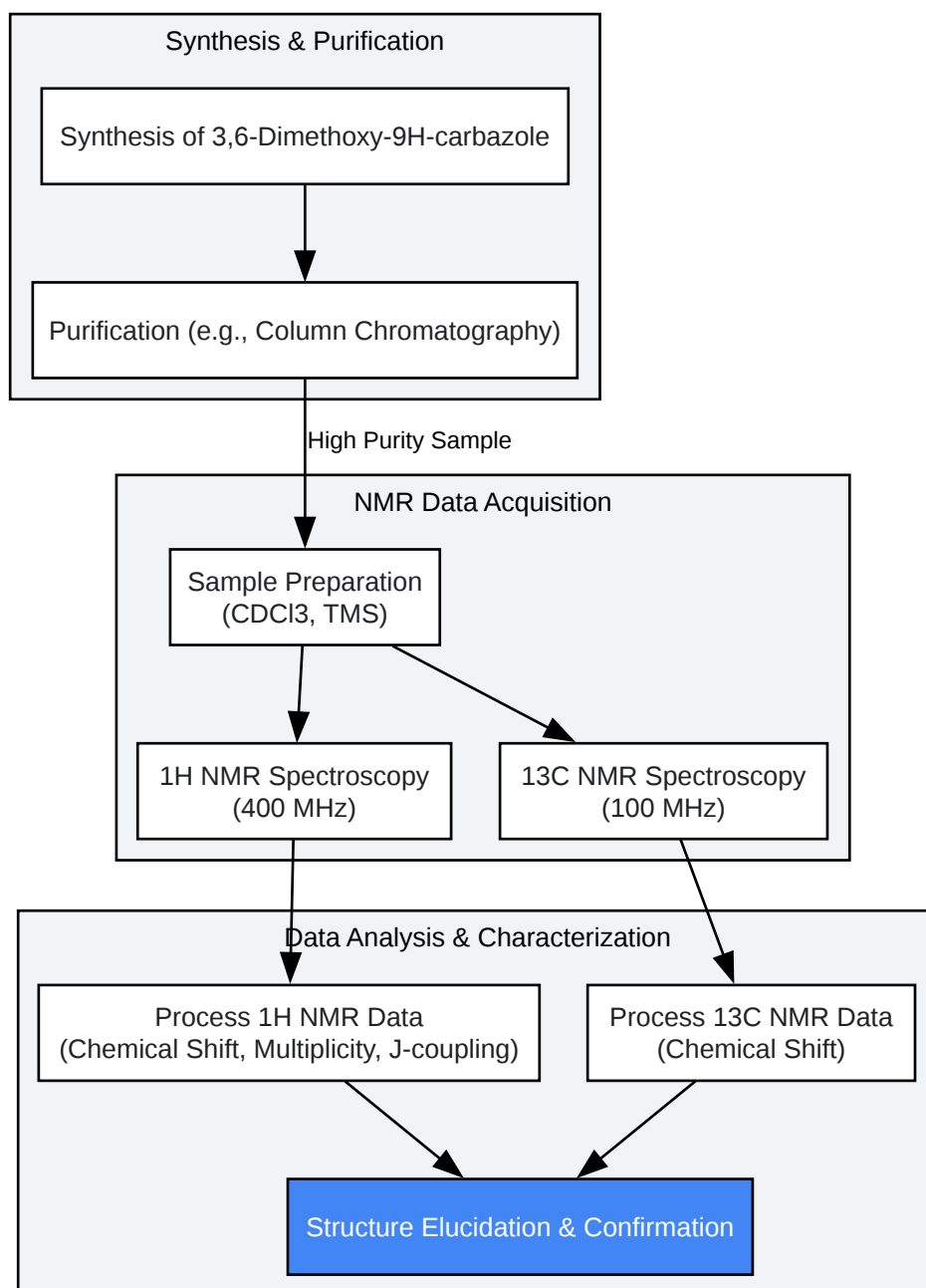
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

- For ^1H NMR:
 - Spectrometer Frequency: 400 MHz
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16 to 32 scans are typically sufficient.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: -2 to 12 ppm.
- For ^{13}C NMR:
 - Spectrometer Frequency: 100 MHz
 - Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (several hundred to thousands) is required.
 - Relaxation Delay: 1-2 seconds.

- Spectral Width: 0 to 220 ppm.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates a standard workflow for the characterization of **3,6-dimethoxy-9H-carbazole** using NMR spectroscopy.



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Workflow for NMR analysis of **3,6-Dimethoxy-9H-carbazole**.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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